(4-Methoxy-2-methylbenzyl)amine hydrochloride
Overview
Description
“(4-Methoxy-2-methylbenzyl)amine hydrochloride” is a chemical compound with the CAS Number: 1052593-01-7 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of “(4-Methoxy-2-methylbenzyl)amine hydrochloride” is 231.72 . The InChI code for this compound is 1S/C11H17NO2.ClH/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10;/h3-6,12H,7-9H2,1-2H3;1H .Physical And Chemical Properties Analysis
“(4-Methoxy-2-methylbenzyl)amine hydrochloride” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Protecting Group in Organic Synthesis : 4-Methoxy-α-methylbenzyl alcohol, related to (4-Methoxy-2-methylbenzyl)amine, has been introduced as a new protecting group for carboxylic acids. This protecting group is compatible with several functional groups vulnerable to reductive debenzylation reaction (Yoo, Kim, & Kyu, 1990).
Synthesis of Amino-acid Esters : L-Amino-acid 4-methoxybenzyl ester hydrochlorides have been synthesized through the interaction of 4-methoxybenzyl halides with amine or silver salts of corresponding N-(2-nitrophenylthio)-L-amino-acids, followed by the removal of the N-protecting group (Stelakatos & Argyropoulos, 1970).
Antitumor Properties : 4-Methoxybenzyl derivatives have been studied for their antitumor properties. For instance, reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with amines led to the synthesis of compounds with potential antitumor activity (Grigoryan et al., 2008).
Crystallography and Molecular Structure : The molecular structure and crystal packing of compounds containing 4-methoxybenzyl groups have been analyzed, contributing to the understanding of their chemical properties (Butcher et al., 2007).
Synthesis of DNA Bis-intercalating Agents : Research has been conducted on the synthesis of N1, N8-bis(9-acridinyl)-N4-(4-hydroxybenzyl)-spermidine and related compounds, where 4-methoxybenzylamine derivatives were used (Moloney et al., 2001).
Melanin Production Inhibition : (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine has been investigated for its potential to inhibit melanin production, indicating possible applications in dermatology (Choi et al., 2002).
Corrosion Inhibition : Schiff bases derived from 2-methoxy-phenyl-amine have been studied for their effectiveness in inhibiting the corrosion of aluminum in acidic solutions, showcasing its potential in materials science (Ashassi-Sorkhabi et al., 2006).
Nucleoside Transport Inhibition : Studies have been conducted on the inhibition of nucleoside transport by analogues of 4-nitrobenzylthioinosine, where the ribose moiety is replaced by substituted benzyl groups, including 2-methoxy-phenyl-methyl derivatives (Tromp et al., 2004).
Heavy Metals Removal : Tetradentate ligands containing amine and phenol groups, including those with methoxy-benzyl groups, have been synthesized and investigated for the removal of heavy metals, an important application in environmental chemistry (Kim et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(4-methoxy-2-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-5-9(11-2)4-3-8(7)6-10;/h3-5H,6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURKDJIYMPVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-methylbenzyl)amine hydrochloride | |
CAS RN |
856627-60-6 | |
Record name | Benzenemethanamine, 4-methoxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856627-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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